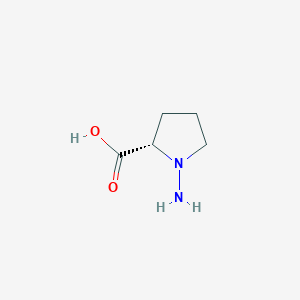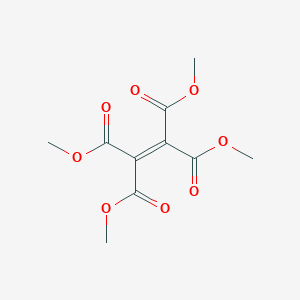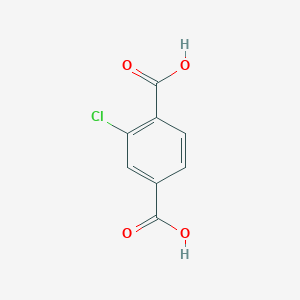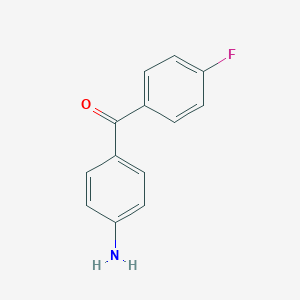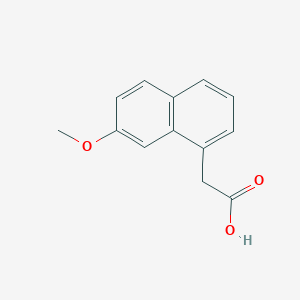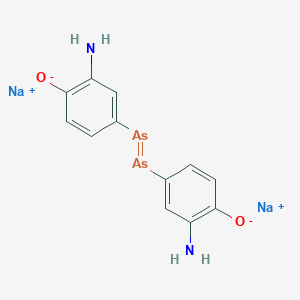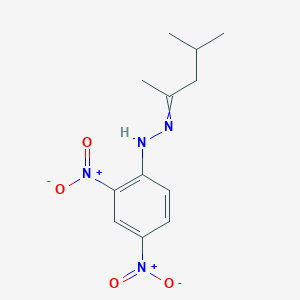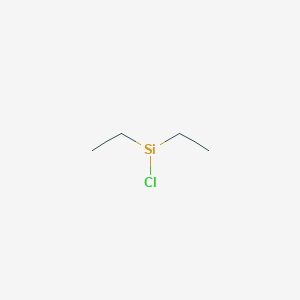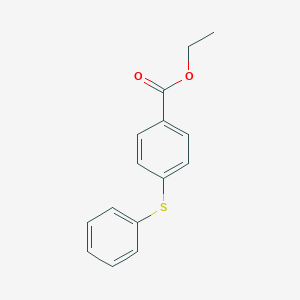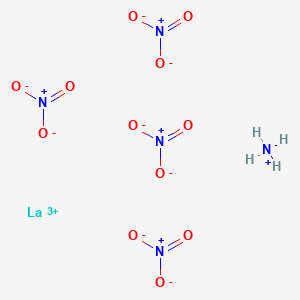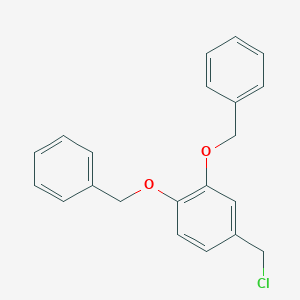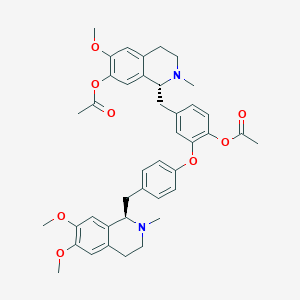
O-Diacetyldaurisoline
説明
O-Diacetyldaurisoline, also known as O-DDA, is a naturally occurring alkaloid found in a variety of plants. It is a dimer of the monomeric alkaloid daurisoline, which is a member of the quinoline family of alkaloids. O-DDA is a white, crystalline powder that is odorless and has a bitter taste. It is soluble in water, ethanol, and propylene glycol, and has a melting point of 135-136°C. O-DDA is an important alkaloid that has been studied for its potential therapeutic applications.
科学的研究の応用
1. Clinical Research Informatics
The study of clinical research informatics, as detailed by Sim et al. (2014), emphasizes the importance of understanding the design and analysis of human studies in clinical research. While this study does not directly involve O-Diacetyldaurisoline, it underlines the criticality of informatics in clinical research, which can be applicable to the study of compounds like O-Diacetyldaurisoline in clinical settings (Sim et al., 2014).
2. Protective Effects Against Ischemic Injury
Wang, Mu, and Liu (1998) investigated the derivative of daurisoline, O-Diacetyldaurisoline (Adau), and its protective effects against ischemic injury. Their study found that Adau inhibits intracellular free calcium concentration increase and protects cells from hypoxia-reoxygenation injury. Additionally, it attenuates the increase of lipid peroxide content and the decrease of SOD activity in ischemia models, indicating its significant protective effects against ischemic injury (Wang, Mu, & Liu, 1998).
3. Inhalation Toxins Evaluation
Although not directly related to O-Diacetyldaurisoline, Farsalinos et al. (2015) conducted a study evaluating the presence of inhalation toxins in electronic cigarette liquids, including diacetyl. Their research context provides insight into the broader category of chemical compounds and their potential inhalation risks, which could be relevant for similar compounds like O-Diacetyldaurisoline (Farsalinos et al., 2015).
4. Oleanolic Acid and Diabetes
The research by Camer et al. (2014) on oleanolic acid and its therapeutic properties for type 2 diabetes highlights the potential of natural compounds in treating chronic conditions. This study, while not directly concerning O-Diacetyldaurisoline, showcases the scientific interest in exploring natural compounds for therapeutic applications, which can be relevant for the research on O-Diacetyldaurisoline (Camer et al., 2014).
5. Ocular Pharmacokinetics and Drug Delivery
Urtti (2006) discussed the challenges in ocular pharmacokinetics and drug delivery, which is pertinent to the administration of compounds like O-Diacetyldaurisoline in an ocular context. This study highlights the importance of understanding the pharmacokinetics for effective drug delivery in the eye (Urtti, 2006).
特性
IUPAC Name |
[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNDEKOMWWXMH-VSJLXWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927554 | |
| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Diacetyldaurisoline | |
CAS RN |
132139-17-4 | |
| Record name | O,O-Bisacetyldaurisoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



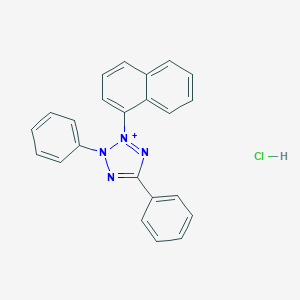
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
